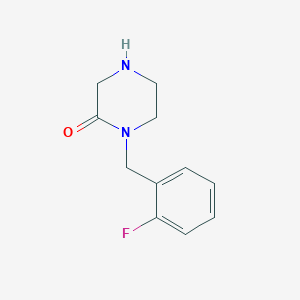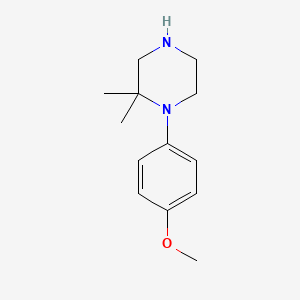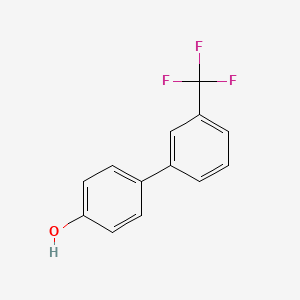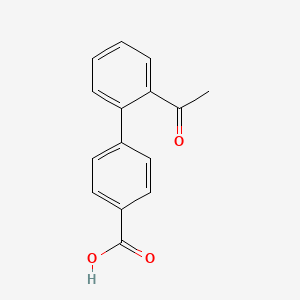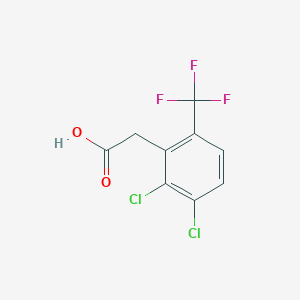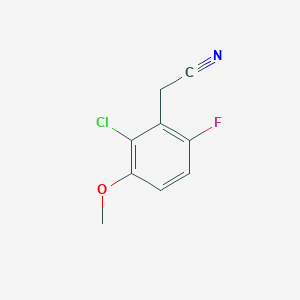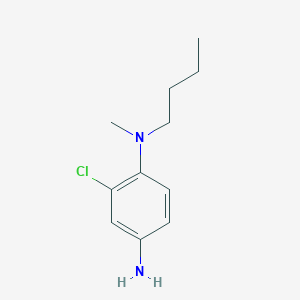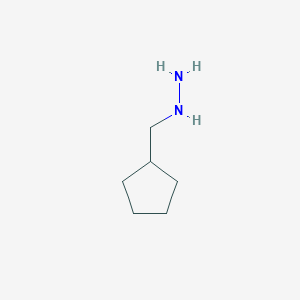
(Cyclopentylmethyl)hydrazine
概要
説明
(Cyclopentylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of an N-N single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
科学的研究の応用
(Cyclopentylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of agrochemicals and as a stabilizer in the formulation of certain materials.
Safety and Hazards
作用機序
Target of Action
Hydrazine derivatives, such as hydralazine, are known to have antihypertensive effects . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives are known to form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction is part of the Wolff-Kishner reduction, which is a method for converting aldehydes and ketones to alkanes .
Biochemical Pathways
Related hydrazine biosynthetic pathways consist of two enzymes: flavin-dependent nw-hydroxylating monooxygenases (nmos) that produce nw-hydroxylamine precursors and cupin/metrs-like enzymes that couple the nw-hydroxylamines with amino acids via n-n bonds .
Result of Action
Hydrazine derivatives are known to have antihypertensive effects .
Action Environment
It is known that the use and disposal of solvents represent a major contribution to the environmental impact of fine-chemical industries . Therefore, the use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylmethyl)hydrazine typically involves the reaction of cyclopentylmethylamine with hydrazine. One common method is the reductive amination of cyclopentylmethyl ketone with hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
(Cyclopentylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine or nitroso compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azines and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the hydrazine moiety.
Methylhydrazine: Contains the hydrazine moiety but lacks the cyclopentyl group.
Cyclopentylmethylamine: Similar structure but without the hydrazine group.
Uniqueness
(Cyclopentylmethyl)hydrazine is unique due to the combination of the cyclopentyl and hydrazine moieties. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical transformations. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
特性
IUPAC Name |
cyclopentylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPAWVDTZOKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602742 | |
| Record name | (Cyclopentylmethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-96-3 | |
| Record name | (Cyclopentylmethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


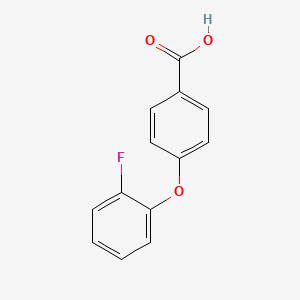
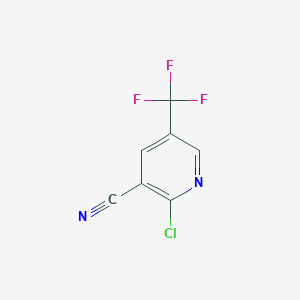
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)
